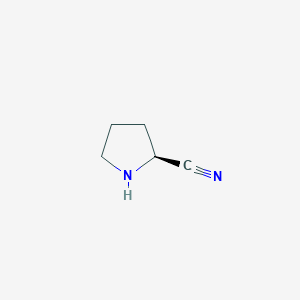

(2S)-pyrrolidine-2-carbonitrile

Descripción general

Descripción

(2S)-pyrrolidine-2-carbonitrile is a useful research compound. Its molecular formula is C5H8N2 and its molecular weight is 96.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of (S)-pyrrolidine-2-carbonitrile is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .

Mode of Action

(S)-Pyrrolidine-2-carbonitrile interacts with DPP-IV, inhibiting its activity . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), an incretin hormone that stimulates insulin release, inhibits glucagon release, and slows gastric emptying .

Biochemical Pathways

The inhibition of DPP-IV by (S)-pyrrolidine-2-carbonitrile affects the GLP-1 pathway . In the presence of plasma DPP-IV, the active form of GLP-1 is rapidly inactivated due to the cleavage of a dipeptide from the N-terminus . By inhibiting DPP-IV, (S)-pyrrolidine-2-carbonitrile extends the half-life of GLP-1, enhancing insulin secretion and improving glucose tolerance .

Pharmacokinetics

It is known to be a synthesized compound widely employed in scientific research due to its versatility and optical activity .

Result of Action

The result of (S)-pyrrolidine-2-carbonitrile’s action is the enhancement of insulin secretion and improvement of glucose tolerance . This is beneficial in the control of glucose homeostasis in patients with type-II diabetes . DPP-IV inhibitors offer several potential advantages over existing therapies including decreased risk of hypoglycemia, potential for weight loss, and the potential for regeneration and differentiation of pancreatic β-cells .

Action Environment

The action of (S)-pyrrolidine-2-carbonitrile can be influenced by environmental factors. It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°C .

Actividad Biológica

(2S)-Pyrrolidine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring with a carbonitrile group. The synthesis of this compound typically involves the acylation of L-proline followed by conversion to the carbonitrile form. For instance, one method described involves reacting L-proline with chloroacetyl chloride to yield an intermediate, which is then converted to the desired carbonitrile .

Antidiabetic Activity

One of the most prominent biological activities of this compound is its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are critical in managing type II diabetes as they enhance insulin secretion and lower blood glucose levels. Research has shown that derivatives of this compound exhibit significant antidiabetic effects in animal models, particularly in spontaneously hypertensive rats treated with streptozotocin (SHR-STZ) .

Table 1: Antidiabetic Activity of Pyrrolidine-2-carbonitrile Derivatives

| Compound Name | Structure Features | Activity Level |

|---|---|---|

| 1-(2-(5-methylisoxazol-3-ylamino) acetyl) pyrrolidine-2-carbonitrile | Contains isoxazole moiety | Strong anti-diabetic activity |

| 1-(2-(5-methyl-1, 2, 4-oxadiazol-3-ylamino) acetyl) pyrrolidine-2-carbonitrile | Contains oxadiazole moiety | Strong anti-diabetic activity |

| 1-(2-(1, 2, 4-thiadiazol-5-ylamino) acetyl) pyrrolidine-2-carbonitrile | Contains thiadiazole moiety | Strong anti-diabetic activity |

Antioxidant and Antimicrobial Properties

In addition to its antidiabetic effects, this compound has been studied for its antioxidant and antimicrobial properties. Preliminary studies suggest that it may scavenge free radicals, thereby protecting against oxidative stress. Furthermore, similar compounds have demonstrated antimicrobial activity, indicating potential applications in treating infections.

The mechanism underlying the biological activities of this compound involves its interaction with various molecular targets. For instance, as a DPP-IV inhibitor, it mimics proline and binds to the active site of the enzyme, leading to reversible inhibition . This interaction not only stabilizes the compound but also enhances its oral bioavailability, making it suitable for therapeutic use.

Case Studies

A notable study evaluated the efficacy of several pyrrolidine derivatives in diabetic models. The results indicated that certain substitutions on the pyrrolidine ring significantly enhanced antidiabetic activity. The study utilized 3D quantitative structure-activity relationship (QSAR) modeling and docking studies to design compounds with improved efficacy .

Propiedades

IUPAC Name |

(2S)-pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-4-5-2-1-3-7-5/h5,7H,1-3H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSCEGDXFJIYES-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of the (2S)-pyrrolidine-2-carbonitrile derivatives contribute to their inhibitory activity against DPPs?

A1: The research paper focuses on the synthesis and evaluation of various this compound derivatives as DPP inhibitors []. While the paper does not delve into specific structure-activity relationship (SAR) studies, it highlights the importance of the substituents attached to the pyrrolidine ring, particularly at the 4-position, for DPP inhibitory activity. The presence of fluorine at the 4-position of the pyrrolidine ring is a common structural feature among the synthesized compounds []. Further research would be needed to elucidate the specific contributions of different substituents to DPP binding affinity and selectivity.

Q2: What are the potential therapeutic applications of DPP inhibitors containing the this compound scaffold?

A2: DPPs are a family of enzymes involved in the regulation of various physiological processes, and dysregulation of DPP activity has been implicated in several diseases []. While the specific therapeutic applications of the synthesized this compound derivatives are not explicitly discussed in the paper, DPP inhibitors, in general, have shown promise in the treatment of conditions such as type 2 diabetes, inflammatory diseases, and cancer. The this compound derivatives presented in this research could potentially serve as starting points for the development of novel therapeutics targeting DPPs for various diseases. Further research is necessary to explore the therapeutic potential of these compounds in detail.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.